4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is a boronic acid derivative. This compound is significant due to its unique structure, which includes a trifluoromethyl group and a cyclopropyl ring. These features contribute to its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. The starting materials include 2-(trifluoromethyl)phenylcyclopropane and a boronic acid derivative. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity, making it an effective intermediate in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane include:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a boronic acid ester group and is used in similar applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound is used as a reagent for phosphitylation reactions and shares some structural similarities with the title compound.
The uniqueness of this compound lies in its trifluoromethyl group and cyclopropyl ring, which contribute to its enhanced stability and reactivity compared to other boronic acid derivatives.
Properties
Molecular Formula |
C16H20BF3O2 |
---|---|
Molecular Weight |
312.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H20BF3O2/c1-13(2)14(3,4)22-17(21-13)15(9-10-15)11-7-5-6-8-12(11)16(18,19)20/h5-8H,9-10H2,1-4H3 |
InChI Key |
VHFAVNDCHFIPFU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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